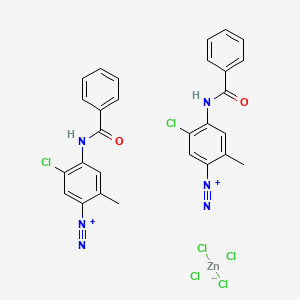
Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)-: is a complex organic compound characterized by its unique structure, which includes a benzenamine group attached to a hexahydroindeno-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydroindeno-pyridine core, followed by the introduction of the benzenamine group through nucleophilic substitution or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups, leading to a diverse array of functionalized compounds.
Scientific Research Applications
Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydroindeno-pyridine moiety may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 5-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-2-methyl-: Similar structure with a methyl group at the 2-position.
Benzenamine, 3-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-: Similar structure with the benzenamine group at the 3-position.
Uniqueness
The uniqueness of Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
81244-26-0 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-[(4aR,5R,9bR)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl]aniline |
InChI |
InChI=1S/C18H20N2/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11,19H2/t16-,17-,18+/m1/s1 |
InChI Key |
WRODVCIVODHZFB-KURKYZTESA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C3=CC=CC=C3[C@@H]2NC1)C4=CC=C(C=C4)N |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


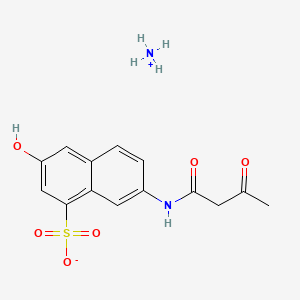

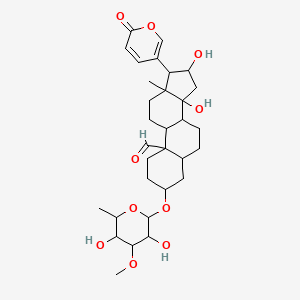
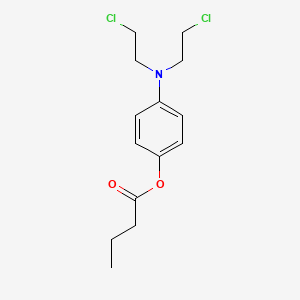


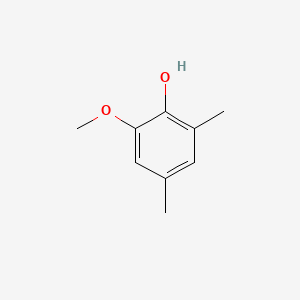
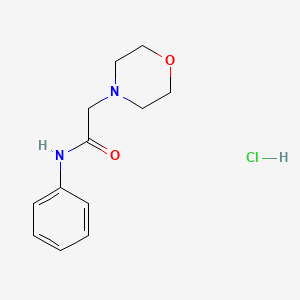




![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
